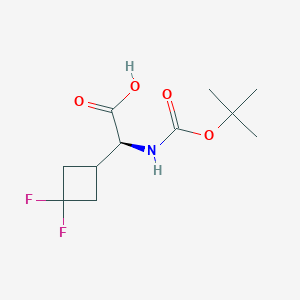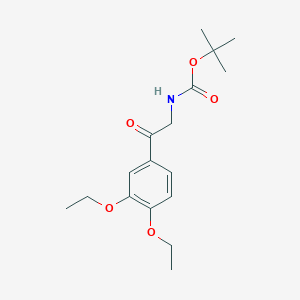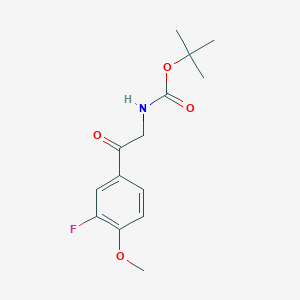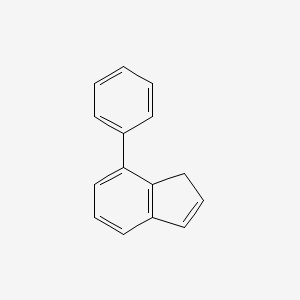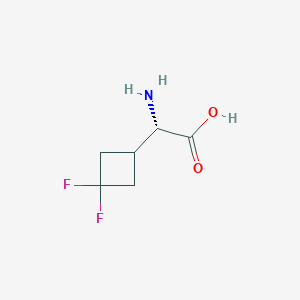
(2S)-2-Amino-2-(3,3-difluorocyclobutyl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-Amino-2-(3,3-difluorocyclobutyl)acetic acid is a compound of interest in the field of organic chemistry due to its unique structural features and potential applications. This compound contains a cyclobutyl ring substituted with two fluorine atoms, which imparts distinct chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Amino-2-(3,3-difluorocyclobutyl)acetic acid typically involves the introduction of the difluorocyclobutyl group onto an amino acid scaffold. One common method is the difluoromethylation of a cyclobutyl precursor, followed by amination to introduce the amino group. The reaction conditions often involve the use of metal-based catalysts to facilitate the formation of the difluoromethyl group .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing advanced catalytic systems to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
(2S)-2-Amino-2-(3,3-difluorocyclobutyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the difluorocyclobutyl group to other functional groups.
Substitution: The amino and difluorocyclobutyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted amino acids .
科学的研究の応用
(2S)-2-Amino-2-(3,3-difluorocyclobutyl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein modifications.
作用機序
The mechanism of action of (2S)-2-Amino-2-(3,3-difluorocyclobutyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorocyclobutyl group can enhance binding affinity and selectivity, leading to modulation of biological pathways. The exact pathways involved depend on the specific application and target .
類似化合物との比較
Similar Compounds
(2S)-2-Amino-2-(3,3-difluorocyclopropyl)acetic acid: Similar structure but with a cyclopropyl ring.
(2S)-2-Amino-2-(3,3-difluorocyclopentyl)acetic acid: Contains a cyclopentyl ring instead of a cyclobutyl ring.
(2S)-2-Amino-2-(3,3-difluorocyclohexyl)acetic acid: Features a cyclohexyl ring.
Uniqueness
The uniqueness of (2S)-2-Amino-2-(3,3-difluorocyclobutyl)acetic acid lies in its cyclobutyl ring, which imparts distinct steric and electronic properties. This makes it particularly useful in applications where specific spatial arrangements and electronic effects are crucial .
特性
IUPAC Name |
(2S)-2-amino-2-(3,3-difluorocyclobutyl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F2NO2/c7-6(8)1-3(2-6)4(9)5(10)11/h3-4H,1-2,9H2,(H,10,11)/t4-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBCIBLSVJVPMDK-BYPYZUCNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)C(C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(CC1(F)F)[C@@H](C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
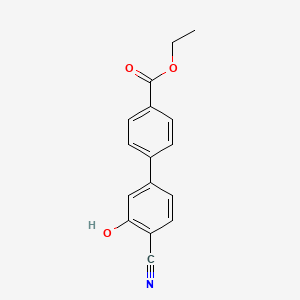
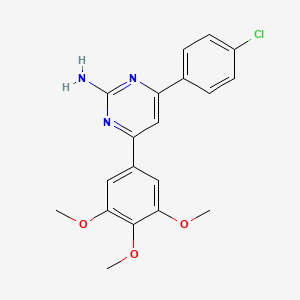
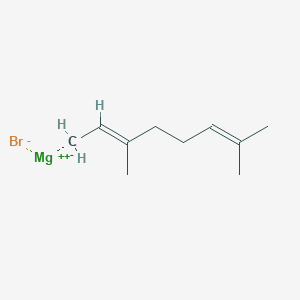
![(3R,3aR,6S,6aR)-6-aminohexahydrofuro[3,2-b]furan-3-ol hydrochloride](/img/structure/B6306642.png)
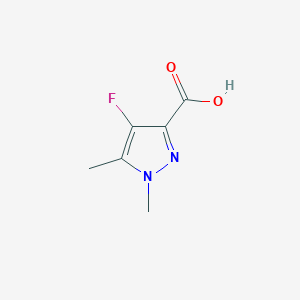
![Tert-butyl n-[(3r,4r)-4-fluoropiperidin-3-yl]-n-methylcarbamate](/img/structure/B6306649.png)
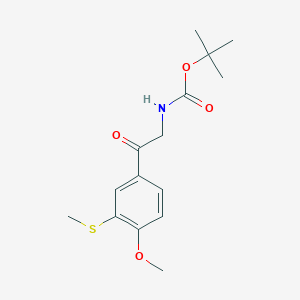
![2-Oxo-2,4-dihydrobenzo[d][1,3]oxazine-7-boronic acid pinacol ester](/img/structure/B6306668.png)
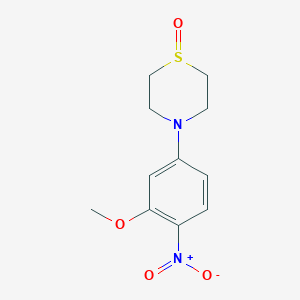
![{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}methyl 4-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate](/img/structure/B6306680.png)
